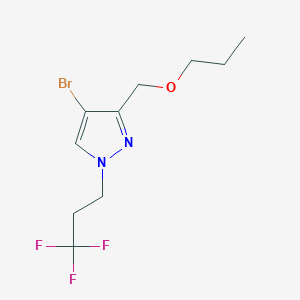

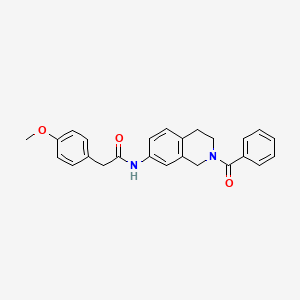

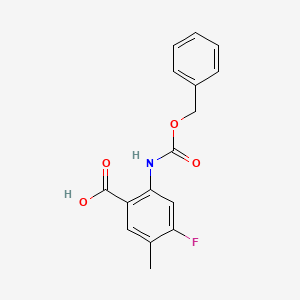

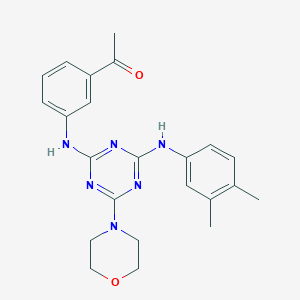

![molecular formula C29H19N3O2 B2796984 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477503-91-6](/img/structure/B2796984.png)

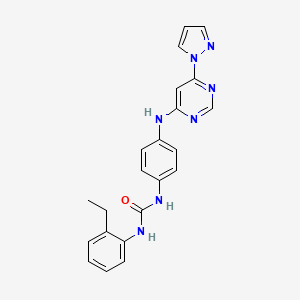

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound . It is a derivative of benzoxazole , a heterocyclic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known to have various biological activities and are used in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been reported to result in good antimalarial activity . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives .Molecular Structure Analysis

The molecular formula of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is C19H13N3O2 . Its average mass is 315.325 Da and its monoisotopic mass is 315.100769 Da .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives are diverse. For instance, the reaction of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI gives various 2-substituted benzoxazoles .Physical And Chemical Properties Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . Its molar refractivity is 91.7±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Benzoxazole-quinoline hybrids serve as promising scaffolds for drug development due to their diverse biological activities. Researchers have explored their potential as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory agents . The compound’s bicyclic planar structure allows for functionalization and modification, making it an attractive starting material for designing novel drugs.

Antifungal Activity

Studies have demonstrated that benzoxazole-quinoline derivatives exhibit antifungal properties. For instance, some compounds displayed activity comparable to the standard drug voriconazole against Aspergillus niger .

Cytotoxic Effects in Cancer Cells

Certain benzoxazole-quinoline hybrids have shown cytotoxic effects against various cancer cell lines. Notably, compound 5d demonstrated inhibition of lung, breast, and colon cancer cells, with IC50 values ranging from 51 to 54 μM. Cervical cancer cells required a slightly higher concentration (IC50 = 102.02 μM) .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Researchers have employed QSAR methodologies to correlate physicochemical properties of benzoxazole-quinoline derivatives with their biological activity. These models aid in predicting and optimizing drug behavior based on structural features .

Fluorescent Properties

Novel fluorescent derivatives, such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazoles, have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. These compounds exhibit interesting photophysical properties and may find applications in imaging and sensing .

Synthetic Strategies and Nanocatalysts

Recent advances in synthetic strategies for benzoxazole derivatives include pathways using 2-aminophenol as a precursor. Researchers have explored various reaction conditions, catalysts (including nanocatalysts), and substrates to achieve efficient synthesis .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery and exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

It is known that benzoxazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Given the broad biological activities of benzoxazole derivatives, it is likely that multiple pathways are affected .

Result of Action

Benzoxazole derivatives have been shown to exhibit anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19N3O2/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWZBIYVZZGBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)

![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796917.png)

![5-Chloro-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2796918.png)

![(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796921.png)